Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Overview
Description
Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate is an organic compound that features a trifluoromethyl group attached to an oxazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the biological activity and stability of molecules, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a nitrile and an ester group can undergo cyclization in the presence of a base to form the oxazole ring. The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by the introduction of the trifluoromethyl group using scalable and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonate are used for introducing the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with higher oxidation states, while reduction can produce reduced oxazole compounds.
Scientific Research Applications
Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical activity.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the stability and activity of drug molecules.
Industry: It is used in the development of agrochemicals and other industrial products that benefit from the unique properties of the trifluoromethyl group.
Mechanism of Action
The mechanism by which Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate exerts its effects involves the interaction of the trifluoromethyl group with biological targets. The trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by increasing the lipophilicity and stability of the molecule. This can lead to improved biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate
- Methyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Methyl 2-(trifluoromethyl)-1,3-oxadiazole-5-carboxylate
Uniqueness
Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the oxazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-12-4(11)3-2-10-5(13-3)6(7,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABXXVJGKJMSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-75-9 | |
Record name | methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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